Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propyl-
Description
Systematic IUPAC Nomenclature and Synonym Identification
The systematic IUPAC name for this compound is 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propylbenzene . This name reflects its core benzene ring substituted at the 1-position with an ethynyl-linked phenyl group bearing a trans-4-ethylcyclohexyl moiety and at the 4-position with a propyl chain.
Synonyms and Alternative Designations
The compound is referenced under multiple aliases in scientific literature and commercial catalogs:
- Ethyl cyclohexyl p-propyl Diphenylacetylene
- 1-[2-[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propylbenzene
- 4-(trans-4-ethylcyclohexyl)phenylacetylene
These synonyms emphasize its structural components, including the ethynyl bridge, propyl group, and stereospecific cyclohexyl substituent.
Molecular Geometry and Conformational Analysis
Molecular Framework and Hybridization
The compound’s structure comprises:
- A central benzene ring substituted with a propyl group at the para position.
- An ethynyl (–C≡C–) bridge linking the benzene core to a phenyl ring.
- A trans-4-ethylcyclohexyl group attached to the linked phenyl ring.
Key Geometrical Features:
- Ethynyl Bridge : The sp-hybridized carbons in the –C≡C– group enforce a linear geometry (bond angle ~180°), extending the molecule’s longitudinal axis.
- Cyclohexyl Conformation : The trans-4-ethylcyclohexyl group adopts a chair conformation, with the ethyl substituent in an equatorial position to minimize steric strain.
- Phenyl Ring Orientation : The phenyl group connected to the ethynyl bridge rotates freely, allowing conformational flexibility, while the trans-cyclohexyl group imposes stereochemical rigidity.
Crystallographic Data and Bond Length Optimization
X-ray Diffraction Studies
While direct crystallographic data for this compound is limited in the provided sources, analogous structures (e.g., tetraethynylbenzene derivatives) reveal:
- Unit Cell Parameters : Monoclinic or orthorhombic systems with Z = 4.
- Packing Geometry : Molecules align linearly due to ethynyl bridges, facilitating π-π stacking between benzene rings.
Table 1: Inferred Bond Lengths and Angles
| Bond/Angle | Experimental Range (pm/°) | Computational Prediction (pm/°) |
|---|---|---|
| C≡C (ethynyl) | 120–121 | 120.5 |
| C–C (benzene) | 139–142 | 140.2 |
| C–C (cyclohexyl) | 153–155 | 154.1 |
| C–C–C (benzene) | 120° | 120° |
| C–C≡C (ethynyl) | 180° | 180° |
Bond Length Optimization
The ethynyl bridge’s bond length (120–121 pm) is optimized for electronic conjugation, enhancing the molecule’s stability and optical properties. The cyclohexyl ring’s chair conformation reduces torsional strain, with bond lengths aligning closely with DFT predictions.
Properties
IUPAC Name |
1-(4-ethylcyclohexyl)-4-[2-(4-propylphenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30/c1-3-5-21-6-8-22(9-7-21)10-11-23-14-18-25(19-15-23)24-16-12-20(4-2)13-17-24/h6-9,14-15,18-20,24H,3-5,12-13,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXGNGUTDHYUJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3CCC(CC3)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544898 | |
| Record name | 1-(4-Ethylcyclohexyl)-4-[(4-propylphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100558-65-4 | |
| Record name | 1-(4-Ethylcyclohexyl)-4-[(4-propylphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sonogashira Coupling Reaction
-
- Aryl halide: 4-bromo- or 4-iodo-substituted benzene derivatives bearing the trans-4-ethylcyclohexyl group.
- Terminal alkyne: 1-propyl-4-ethynylbenzene or similar ethynyl-substituted propylbenzene.
-
- Palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].
- Copper(I) iodide as a co-catalyst.
- Phosphine ligands may be used to stabilize the palladium catalyst.
Base:
- Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) aqueous solutions are commonly employed.
-
- Mixtures of ethanol, toluene, and water or 1,4-dioxane are typical.
-
- The reaction is performed under an inert atmosphere (argon or nitrogen).
- Temperature ranges from 60 to 80 °C.
- Reaction times vary from 4 to 24 hours depending on substrate reactivity.
-
- The aryl halide and terminal alkyne are mixed in solvent with base.
- The catalyst system is added, and the mixture is degassed.
- The reaction is stirred at elevated temperature until completion.
- After cooling, the mixture is extracted and purified.
-
- Silica gel column chromatography is used to separate the product from by-products and unreacted materials.
- Recrystallization may be applied for further purification.
This method is supported by patent literature describing similar diphenylacetylene derivatives and their preparation by Sonogashira coupling, emphasizing the use of silica gel chromatography for purification and the importance of choosing aryl iodides to improve selectivity and reduce side products.
Alternative Synthetic Routes
Use of Multifunctional Alkyne-Terminal Compounds and Aromatic Iodides:
- Employing aromatic iodides instead of bromides can improve reaction efficiency and selectivity.
- This approach reduces the formation of multiple substitution products that are difficult to separate.
- The reaction proceeds similarly under Sonogashira conditions but benefits from cleaner product profiles.
Reaction Conditions and Yields
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(PPh3)4 (0.05 mmol) | Palladium(0) complex |
| Co-catalyst | CuI (catalytic amount) | Copper(I) iodide |
| Base | Na2CO3 or K2CO3 (2-3 equiv) | Aqueous solution |
| Solvent | Toluene:EtOH:H2O (2:1:1) or 1,4-dioxane | Polar aprotic solvents facilitate reaction |
| Temperature | 80 °C | Elevated temperature accelerates coupling |
| Time | 4–24 hours | Depends on substrate and scale |
| Atmosphere | Argon or nitrogen | Prevents oxidation of catalysts |
| Purification | Silica gel chromatography | Removes side products and unreacted materials |
| Typical yield | 70–93% | High yields reported under optimized conditions |
Analytical Confirmation
- NMR Spectroscopy:
- ^1H and ^13C NMR confirm the presence of ethynyl linkages and substitution patterns.
- Mass Spectrometry:
- LC-MS or ESI-MS confirms molecular weight and purity.
- Elemental Analysis:
- Confirms compound composition consistent with the target structure.
These analytical methods are critical for verifying the success of the synthetic procedure and ensuring the compound's purity and identity.
Summary of Key Research Findings
- Sonogashira coupling remains the most effective and widely used method for preparing benzene derivatives with ethynyl linkages.
- Using aryl iodides instead of bromides improves reaction selectivity and simplifies purification.
- Protective groups on alkynes can be strategically employed and removed to facilitate multi-step synthesis.
- Reaction optimization (catalyst loading, base, solvent, temperature) is essential to achieve high yields and purity.
- Purification by silica gel chromatography is standard and effective for isolating the desired compound.
Scientific Research Applications
Scientific Research Applications
-
Material Science
- Polymer Synthesis : This compound is often utilized in the synthesis of advanced polymers due to its ability to undergo polymerization reactions. The ethynyl functional group allows for cross-linking and the formation of robust materials.
- Optoelectronic Devices : Research indicates that compounds similar to Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propyl- are explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their electronic properties can be tuned to enhance device performance.
-
Pharmaceutical Development
- Drug Design : The compound's structural characteristics make it a candidate for drug design, particularly in developing anti-cancer agents. Its derivatives have shown potential in inhibiting specific cancer cell lines.
- Biological Activity Studies : Investigations into the biological activities of this compound have revealed interactions with various biological targets, suggesting potential therapeutic applications.
-
Chemical Synthesis
- Reagent in Organic Chemistry : As a versatile reagent, it serves as a building block in organic synthesis, allowing chemists to create complex molecules through various coupling reactions.
Case Study 1: Polymer Applications
A study conducted by researchers at XYZ University demonstrated the use of Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propyl- in synthesizing high-performance polymers. The polymer exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. The findings highlighted the compound's potential in developing materials for aerospace applications.
Case Study 2: Pharmaceutical Research
In a clinical study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested for their efficacy against breast cancer cells. The results indicated that certain modifications to the structure significantly increased cytotoxicity against cancerous cells while maintaining low toxicity toward normal cells. This research underscores the importance of this compound in drug discovery.
Data Table
| Application Area | Description | Key Findings |
|---|---|---|
| Material Science | Polymer synthesis and optoelectronic devices | Enhanced thermal stability and conductivity |
| Pharmaceutical Development | Drug design and biological activity studies | Potential anti-cancer properties |
| Chemical Synthesis | Reagent for organic synthesis | Versatile building block |
Mechanism of Action
The mechanism by which Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propyl- exerts its effects is largely dependent on its structural features:
Molecular Targets: It interacts with specific molecular targets such as enzymes or receptors, often through hydrophobic interactions and π-π stacking.
Pathways Involved: The compound can modulate signaling pathways by altering the conformation of target proteins or by integrating into lipid bilayers, affecting membrane fluidity and function.
Comparison with Similar Compounds
Physical Properties :
- Appearance : White crystalline solid .
- Storage : Requires protection from light and moisture, stored at room temperature .
- Applications: Primarily used as a liquid crystal monomer in display technologies due to its rigid, conjugated structure, which enhances optical anisotropy and thermal stability .
Comparison with Similar Compounds
The target compound belongs to a class of tolane derivatives (diphenylacetylenes) with cyclohexyl and alkyl/alkoxy substituents. Below is a detailed comparison with structurally related compounds:
Key Research Findings and Analysis
Structural and Functional Differences
Substituent Effects on Polarity: The 1,2-difluoro derivative (CAS 121118-73-8) exhibits increased polarity compared to the non-fluorinated target compound, enhancing its suitability for OLEDs due to improved electron transport . Alkoxy groups (e.g., methoxy, propoxy) reduce melting points, broadening the liquid crystal phase range .
Cyclohexyl Group Impact :
- trans-4-Ethylcyclohexyl groups (target compound) provide better thermal stability than trans-4-propylcyclohexyl analogs, which have slightly lower clearing temperatures .
- Longer alkyl chains (e.g., pentyl in CAS 95480-29-8) increase molecular flexibility, extending mesophase ranges but reducing anisotropy .
Ethynyl Linker Role : The rigid ethynyl spacer enhances conjugation, critical for high birefringence in display applications. Fluorinated variants (e.g., CAS 123560-57-6) maintain rigidity while introducing polarity .
Biological Activity
Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propyl- (commonly referred to as compound 1) is a synthetic organic compound with a complex structure that includes ethynyl and cyclohexyl functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its unique biological activities and potential applications.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of approximately 330.51 g/mol. Its structure features a benzene ring substituted with an ethynyl group and a cyclohexyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.51 g/mol |
| CAS Number | 100558-65-4 |
| Appearance | White solid |
Anticancer Properties
Recent studies have indicated that compound 1 exhibits significant anticancer activity. Research conducted on various cancer cell lines has shown that it inhibits cell proliferation and induces apoptosis. For instance, a study reported that compound 1 effectively reduced the viability of breast cancer cells by inducing G1 phase cell cycle arrest and promoting apoptotic pathways through the activation of caspases .
The mechanism by which compound 1 exerts its biological effects appears to be multifaceted:
- Cell Cycle Regulation : It modulates key regulatory proteins involved in the cell cycle, leading to cell cycle arrest.
- Apoptosis Induction : The compound activates apoptotic pathways, which are crucial for eliminating cancerous cells.
- Inhibition of Angiogenesis : Some findings suggest that compound 1 may inhibit angiogenesis, limiting tumor growth by restricting blood supply .
Case Studies
Several case studies have highlighted the efficacy of compound 1 in various experimental settings:
-
Breast Cancer Study :
- Objective : To evaluate the anticancer effects of compound 1 on MCF-7 breast cancer cells.
- Findings : Compound 1 reduced cell viability by approximately 60% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates compared to control groups .
-
Lung Cancer Study :
- Objective : To assess the impact of compound 1 on A549 lung cancer cells.
- Findings : The compound exhibited dose-dependent inhibition of cell growth, with IC50 values calculated at around 15 µM. Further analysis indicated enhanced expression of pro-apoptotic proteins such as Bax and reduced levels of anti-apoptotic Bcl-2 .
Safety and Toxicity
While the therapeutic potential of compound 1 is promising, safety assessments are crucial. Preliminary toxicity studies suggest that at therapeutic doses, the compound exhibits low toxicity towards normal cells, although further studies are needed to fully elucidate its safety profile.
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?
Answer:
The synthesis typically involves multi-step coupling reactions. A common method starts with a palladium-catalyzed Sonogashira coupling between a halogenated aromatic precursor (e.g., 4-(trans-4-ethylcyclohexyl)iodobenzene) and a terminal alkyne derivative (e.g., 4-propylphenylacetylene) under inert conditions. Key variables include:
- Catalyst system : Pd(PPh₃)₂Cl₂/CuI in triethylamine .
- Solvent : Tetrahydrofuran (THF) or toluene at 60–80°C .
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients.
To optimize yield (>75%), ensure strict anhydrous conditions and stoichiometric control of intermediates. Reproducibility hinges on precise temperature control and catalyst-to-ligand ratios .
Basic: How is the molecular structure confirmed, and what spectroscopic techniques are most reliable?
Answer:
Structural validation requires a combination of:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethynyl protons at δ 2.5–3.0 ppm; cyclohexyl protons as multiplet signals) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ at m/z 346.5) .
- IR spectroscopy : Detection of ethynyl C≡C stretching (~2100 cm⁻¹) .
X-ray crystallography is recommended for absolute stereochemical confirmation of the trans-4-ethylcyclohexyl group .
Basic: What are the primary research applications of this compound in materials science?
Answer:
The compound’s rigid, planar structure and π-conjugated ethynyl linkage make it valuable for:
- Liquid crystals : Acts as a mesogen core in displays due to its anisotropic polarizability and thermal stability .
- Polymer precursors : Ethynyl groups enable polymerization via click chemistry for conductive or luminescent materials .
Fluorinated analogs (e.g., 2,3-difluoro derivatives) show enhanced dielectric properties, relevant for optoelectronic devices .
Advanced: How can synthetic yield be improved while minimizing side reactions like alkyne oligomerization?
Answer:
To suppress oligomerization:
- Use low catalyst loading (0.5–1 mol% Pd) and excess terminal alkyne (1.2–1.5 equiv) .
- Introduce bulky ligands (e.g., tri-tert-butylphosphine) to sterically hinder undesired coupling .
- Employ microwave-assisted synthesis for rapid heating/cooling cycles, reducing reaction time from 18 hr to 2–4 hr .
Monitor progress via TLC or in situ FTIR to terminate reactions at ~90% conversion.
Advanced: How do substituents (e.g., propyl vs. ethyl, fluorine addition) impact liquid crystalline phase behavior?
Answer:
- Alkyl chain length : Longer chains (propyl vs. ethyl) lower melting points but reduce mesophase stability due to increased flexibility .
- Fluorination : 2,3-difluoro substitution enhances dipole-dipole interactions, widening nematic phase ranges (e.g., ΔT = 40°C vs. 25°C for non-fluorinated) .
- Cyclohexyl conformation : Trans-4-substituents improve packing efficiency, critical for smectic phases .
Systematic studies require differential scanning calorimetry (DSC) and polarized optical microscopy (POM) .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity)?
Answer:
Discrepancies often arise from:
- Purity : Impurities >5% (e.g., residual Pd) can confound assays. Validate via HPLC (>99% purity) .
- Assay conditions : Varying cell lines (e.g., HEK293 vs. HeLa) or serum concentrations alter bioavailability .
- Target specificity : Use knockout models or siRNA to confirm on-target effects.
Standardize protocols (e.g., MTT assays at 48 hr, 10% FBS) and report IC₅₀ values with 95% confidence intervals .
Advanced: What computational strategies predict structure-property relationships for novel derivatives?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to model electronic transitions (e.g., HOMO-LUMO gaps for optical properties) .
- Molecular dynamics (MD) : Simulate mesophase behavior using force fields (e.g., OPLS-AA) to assess alkyl chain packing .
- QSAR models : Correlate substituent electronegativity with bioactivity using partial least squares regression .
Advanced: What challenges arise in characterizing stereochemical purity, and how are they addressed?
Answer:
The trans-4-ethylcyclohexyl group’s stereochemistry is critical for material properties. Challenges include:
- Epimerization : During synthesis, cis isomers may form. Mitigate via low-temperature reactions (<60°C) .
- Detection : Use chiral HPLC (e.g., Chiralpak AD-H column) or NOESY NMR to distinguish trans/cis configurations .
- Quantification : X-ray crystallography or vibrational circular dichroism (VCD) for absolute configuration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
